REACTION_CXSMILES
|
[OH:1][CH:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[O:3]1.[CH3:13]O>S(=O)(=O)(O)O>[OH:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[C:4](=[O:5])[O:3][CH:2]2[O:1][CH3:13]
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Name
|
|
Quantity
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70 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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2.5 g
|
Type
|
reactant
|
Smiles
|
OC1OC(=O)C2=C(C=CC=C12)O
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Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
after the subsequent addition of 3 Å molecular sieve
|
Type
|
WAIT
|
Details
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the mixture is left
|
Type
|
FILTRATION
|
Details
|
The mixture is then filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation
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Type
|
CUSTOM
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Details
|
The crude product, 3 g of yellow oil, is purified by chromatography (flash-chromatography) on silica gel
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Type
|
CUSTOM
|
Details
|
to yield 1.9 g (70% of the
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC=C2C(OC(=O)C12)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |